Siais178

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

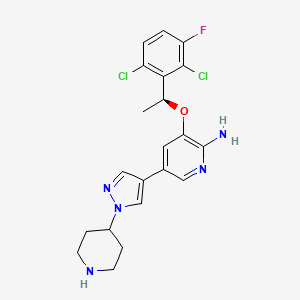

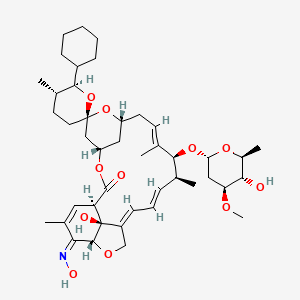

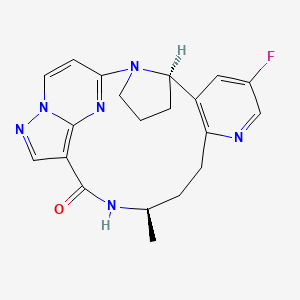

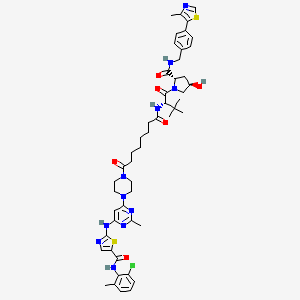

SIAIS178 ist ein niedermolekularer Degrader, der mithilfe der Technologie der Proteolyse-Targeting-Chimären (PROTAC) entwickelt wurde. Er ist darauf ausgelegt, das BCR-ABL-Fusionsprotein, einen zentralen Treiber der chronischen myeloischen Leukämie, anzusprechen und abzubauen. Durch die Rekrutierung der Von-Hippel-Lindau-E3-Ubiquitinligase ermöglicht this compound die Ubiquitinierung und anschließende proteasomale Degradation von BCR-ABL, wodurch ein neuartiger therapeutischer Ansatz für die Behandlung von Leukämie geboten wird .

Wissenschaftliche Forschungsanwendungen

Chemistry

SIAIS178 serves as a model compound for studying PROTAC technology and its applications in targeted protein degradation. It provides insights into the design and optimization of bifunctional molecules for therapeutic purposes .

Biology

In biological research, this compound is used to investigate the cellular pathways involved in protein degradation and the role of BCR-ABL in leukemia. It helps elucidate the mechanisms of drug resistance and the potential for overcoming it through targeted degradation .

Medicine

Medically, this compound is explored for its therapeutic potential in treating chronic myeloid leukemia, especially in cases where patients have developed resistance to traditional tyrosine kinase inhibitors. Its ability to degrade BCR-ABL offers a promising alternative to conventional treatments .

Industry

In the pharmaceutical industry, this compound represents a significant advancement in drug development, showcasing the potential of PROTAC technology to create more effective and selective therapies for various diseases .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that this compound warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

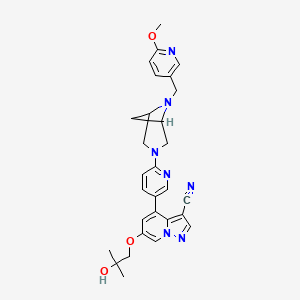

Die Synthese von SIAIS178 beinhaltet die Konjugation eines Liganden für BCR-ABL mit einem Liganden für die Von-Hippel-Lindau-E3-Ubiquitinligase. Der Prozess umfasst typischerweise mehrere Schritte der organischen Synthese, wie z. B. Amidbindungsbildung, Veresterung und Reinigung durch Chromatographie. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Strömungschemie beinhalten, um Konsistenz und Effizienz zu gewährleisten. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, sind unerlässlich, um die Reinheit und Wirksamkeit der Verbindung zu verifizieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SIAIS178 unterliegt in erster Linie Reaktionen im Zusammenhang mit seinem Abbaumechanismus, darunter:

Ubiquitinierung: Ermöglicht durch die Von-Hippel-Lindau-E3-Ubiquitinligase.

Proteasomale Degradation: Nach der Ubiquitinierung wird das BCR-ABL-Protein zum Abbau an das Proteasom geleitet.

Häufige Reagenzien und Bedingungen

Ubiquitinierungsreagenzien: E3-Ubiquitinligase, Ubiquitin, ATP.

Bedingungen für die proteasomale Degradation: Physiologische Bedingungen innerhalb der Zelle, einschließlich geeignetem pH-Wert und Temperatur.

Hauptprodukte

Das Hauptprodukt der Reaktion mit this compound sind die abgebauten Fragmente des BCR-ABL-Proteins, die anschließend von der Zelle verarbeitet und ausgeschieden werden .

Wissenschaftliche Forschungsanwendungen

Chemie

This compound dient als Modellverbindung für die Untersuchung der PROTAC-Technologie und ihrer Anwendungen im gezielten Proteinabbau. Es liefert Einblicke in die Gestaltung und Optimierung bifunktionaler Moleküle für therapeutische Zwecke .

Biologie

In der biologischen Forschung wird this compound verwendet, um die zellulären Pfade zu untersuchen, die am Proteinabbau beteiligt sind, und die Rolle von BCR-ABL bei Leukämie. Es hilft, die Mechanismen des Medikamentenwiderstands und das Potenzial zur Überwindung durch gezielten Abbau zu entschlüsseln .

Medizin

Medizinisch wird this compound wegen seines therapeutischen Potenzials bei der Behandlung der chronischen myeloischen Leukämie untersucht, insbesondere in Fällen, in denen Patienten eine Resistenz gegen herkömmliche Tyrosinkinaseinhibitoren entwickelt haben. Seine Fähigkeit, BCR-ABL abzubauen, bietet eine vielversprechende Alternative zu herkömmlichen Behandlungen .

Industrie

In der pharmazeutischen Industrie stellt this compound einen bedeutenden Fortschritt in der Arzneimittelentwicklung dar und zeigt das Potenzial der PROTAC-Technologie, effektivere und selektivere Therapien für verschiedene Krankheiten zu entwickeln .

Wirkmechanismus

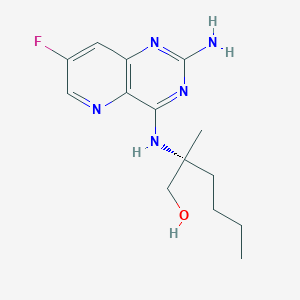

This compound entfaltet seine Wirkung, indem es einen ternären Komplex mit dem BCR-ABL-Protein und der Von-Hippel-Lindau-E3-Ubiquitinligase bildet. Dieser Komplex erleichtert die Ubiquitinierung von BCR-ABL und markiert es für den Abbau durch das Proteasom. Die Degradation von BCR-ABL stört seine onkogene Signalgebung und führt zur Hemmung der Proliferation und des Überlebens von Leukämiezellen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

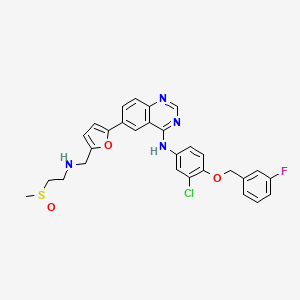

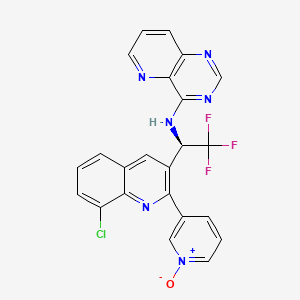

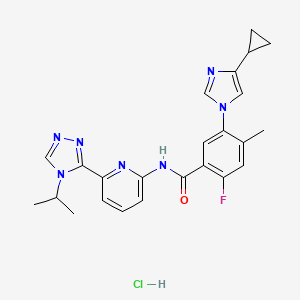

Dasatinib: Ein BCR-ABL-Inhibitor der zweiten Generation, der zur Behandlung der chronischen myeloischen Leukämie eingesetzt wird.

Imatinib: Der erste Tyrosinkinaseinhibitor, der BCR-ABL angreift und in der Therapie der chronischen myeloischen Leukämie weit verbreitet ist.

Dasa-6-2-2-6-VHL: Ein weiteres PROTAC-Molekül, das entwickelt wurde, um BCR-ABL abzubauen, sich aber als weniger effektiv als SIAIS178 erwiesen hat.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine hohe Selektivität und Wirksamkeit beim Abbau von BCR-ABL aus. Im Gegensatz zu herkömmlichen Inhibitoren, die lediglich die Aktivität von BCR-ABL blockieren, eliminiert this compound das Protein vollständig, wodurch die Wahrscheinlichkeit eines Medikamentenwiderstands möglicherweise verringert wird. Seine Fähigkeit, mehrere resistente Mutanten von BCR-ABL abzubauen, unterstreicht seinen therapeutischen Vorteil .

Eigenschaften

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQREOJIRFCRKQ-ZIBKGDFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62ClN11O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.